2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide

Description

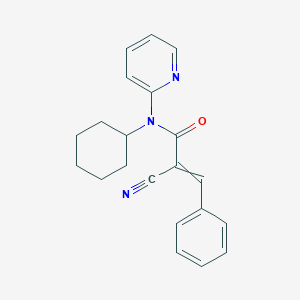

2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide is a prop-2-enamide derivative featuring a cyano group at the α-position, a phenyl group at the β-position, and two nitrogen-bearing substituents: a cyclohexyl group and a pyridin-2-yl moiety.

Properties

IUPAC Name |

2-cyano-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c22-16-18(15-17-9-3-1-4-10-17)21(25)24(19-11-5-2-6-12-19)20-13-7-8-14-23-20/h1,3-4,7-10,13-15,19H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWQEKKFIWDBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C(=CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C19H22N4O

- Molecular Weight: 318.41 g/mol

- CAS Number: Not specifically listed, but related compounds are available in databases.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its anti-inflammatory and antibacterial properties. Its structural features, including the cyano group and pyridine moiety, contribute to its interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that similar compounds with a cyanoacrylamide structure exhibit significant anti-inflammatory effects. For instance, a related compound, 2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated notable anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .

Table 1: Anti-inflammatory Effects of Related Compounds

| Compound | Cytokine Inhibition (IL-1β) | Cytokine Inhibition (TNFα) | Dose Range (μM) |

|---|---|---|---|

| JMPR-01 | Significant | Significant | 25 - 50 |

| 2-Cyano-N-cyclohexyl... | TBD | TBD | TBD |

2. Antibacterial Activity

Compounds featuring the pyridine ring have shown selective antibacterial activity against Gram-positive bacteria. For example, N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated potent antibacterial effects against strains such as Micrococcus luteus and MRSA . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Table 2: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| N-Alkyl-N-(pyridin-2-yl)hydroxylamine | Micrococcus luteus | 2.0 |

| N-Alkyl-N-(pyridin-2-yl)hydroxylamine | MRSA | Moderate |

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to modulate signaling pathways involved in inflammation.

- Antibacterial Mechanisms : The presence of the pyridine moiety may enhance membrane permeability or interfere with bacterial metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the potential of related compounds in therapeutic applications:

- In Vivo Studies : Research on JMPR-01 indicated significant reduction in paw edema in CFA-induced models, suggesting promising anti-inflammatory properties that could be extrapolated to similar compounds .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the cyano and phenyl groups can significantly alter biological activity, emphasizing the importance of structural optimization for therapeutic efficacy .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators are its cyclohexyl and pyridin-2-yl groups. These substituents influence properties such as lipophilicity , steric bulk , and hydrogen-bonding capacity . Below is a comparative table with structurally related compounds:

Key Observations:

- Steric Effects : The bulky cyclohexyl group may hinder interactions with biological targets compared to smaller substituents (e.g., pyridylmethoxy in ).

- Electronic Properties : The pyridin-2-yl group facilitates hydrogen bonding, akin to pyridinyl derivatives in pesticidal agents (), though the absence of sulfonyl groups distinguishes it from agrochemical leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.